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Abstract

Evodia rutaecarpa, a plant utilized in Traditional Chinese Medicine, possesses a range of
bioactive compounds, primarily alkaloids, with recognized therapeutic potential. However, a
growing body of scientific evidence highlights its toxicological risks, particularly concerning
hepatotoxicity and cardiotoxicity. This technical guide provides a comprehensive overview of
the toxicological profile of Evodia rutaecarpa and its key constituents, including evodiamine and
rutaecarpine. It summarizes quantitative toxicological data, details experimental methodologies
from key studies, and elucidates the molecular mechanisms and signaling pathways implicated
in its toxicity. This document aims to serve as a critical resource for researchers, scientists, and
drug development professionals in evaluating the safety and therapeutic window of Evodia
rutaecarpa and its derivatives.

Introduction

Evodia rutaecarpa, commonly known as Wu-Chu-Yu, has a long history of use in traditional
medicine for treating conditions such as gastrointestinal disorders, headaches, and
inflammation.[1] Its pharmacological effects are largely attributed to its rich alkaloid content,
including evodiamine, rutaecarpine, and dehydroevodiamine.[2] Despite its therapeutic
applications, concerns regarding its toxicity have been raised, with the Chinese
Pharmacopoeia classifying it as a "small toxic" traditional Chinese medicine.[3][4] This guide
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focuses on the scientific evaluation of its toxicological properties to inform safe and effective
drug development.

Key Toxic Constituents

The primary toxic components of Evodia rutaecarpa are its alkaloids.[5] Studies have identified
several specific compounds responsible for its adverse effects:

o Evodiamine (EVO): A major bioactive alkaloid, EVO has been linked to hepatotoxicity,
cardiotoxicity, and nephrotoxicity.[4][6] It is often considered the most acutely toxic of the
main alkaloids.[4]

» Rutaecarpine: Another significant alkaloid, rutaecarpine has also been implicated in cardiac
and liver toxicity.[7][8]

» Dehydroevodiamine (DHE) and Hortiamine: These alkaloids have been identified as potent
inhibitors of potassium channels in the heart muscle, which can lead to cardiac arrhythmia.

[9]

o Other Quinolone Alkaloids: Compounds such as 1-methyl-2-[(Z)-5-undecenyl]-4(1H)-
quinolone and evocarpine have been tentatively identified as primary hepatotoxic
components.[10]

Organ-Specific Toxicity
Hepatotoxicity

Liver injury is the most frequently reported toxic effect of Evodia rutaecarpa.[11] Excessive
doses often lead to significant increases in serum levels of alanine aminotransferase (ALT) and
aspartate aminotransferase (AST).[4][6]

Mechanisms of Hepatotoxicity:

o Oxidative Stress:Evodia rutaecarpa extracts and evodiamine can induce oxidative damage in
liver mitochondria, leading to ATP depletion and the release of cytochrome c, which triggers
cell death signaling pathways.[5][12]
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Mitochondrial Dysfunction: Evodiamine can cause mitochondrial swelling, vacuolation, and
the opening of the mitochondrial permeability transition (MPT) pore, resulting in a decrease
in mitochondrial potential and subsequent cell death.[4][6]

Inflammation: The hepatotoxicity of rutaecarpine has been linked to the induction of
CYP1A2, which accelerates the metabolism of certain drugs into toxic intermediates, leading
to severe liver inflammation.[13]

Signaling Pathway Modulation: The molecular mechanism of hepatotoxicity may be
correlated with the upregulation of Erk1/2, CDK8, and CK1le expression, and the
downregulation of Stat3 and Src.[14] The MAPK signaling pathway (p38) is also likely
involved in evodiamine-induced liver injury.[4][6]

Cardiotoxicity

Recent studies have highlighted the potential for Evodia rutaecarpa and its constituents to
induce cardiotoxicity.

Mechanisms of Cardiotoxicity:

Oxidative Stress: Evodiamine has been shown to increase lactate dehydrogenase (LDH)
release and malondialdehyde (MDA) levels, while reducing superoxide dismutase (SOD)
activity in cardiomyocytes, indicating oxidative stress-induced damage.[6][12]

lon Channel Inhibition: Dehydroevodiamine and hortiamine act as IKr (hERG) blockers,
inhibiting potassium channels in the heart muscle. This can alter the heart's electrical
excitation process, potentially leading to severe arrhythmias like Torsade de pointes (TdP)
and ventricular fibrillation.[7][9][15]

Signaling Pathway Involvement: The cGMP-PKG signaling pathway has been implicated in
the cardiotoxic effects of evodiamine and rutaecarpine.[7]

Other Toxicities

» Nephrotoxicity: Evodiamine has been identified as potentially nephrotoxic, showing an ability
to significantly inhibit the activity of HEK293 cells in vitro.[4][6]
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o Genotoxicity: Studies on water and 70% ethanol extracts of the nearly ripe fruit of Evodia

rutaecarpa showed no mutagenic risk in the Ames test, mouse marrow cell micronucleus

test, or mouse sperm aberration test.[16]

Quantitative Toxicological Data

The following tables summarize the available quantitative data on the toxicity of Evodia

rutaecarpa extracts and its isolated compounds.

Table 1: In Vivo Toxicity Data

Route of o
) L. Toxicity
Substance Test Animal  Administrat . Value Reference
) Metric
ion
Evodiamine Mouse Not Specified  LD50 77.8 mg/kg [41[6]
Evodiamine Zebrafish Immersion LC10 354 ng/mL [6][12]
Water Extract ]
Mouse Intragastric LD50 > 10.0 g/kg [16]
(ERWE)
70% Ethanol
Extract Mouse Intragastric LD50 > 10.0 g/kg [16]
(EREE)
Table 2: In Vitro Cytotoxicity Data
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. . Toxicity
Substance Cell Line Time (h) . Value Reference
Metric
Neonatal Rat
Evodiamine Cardiomyocyt 24 IC50 28.44 pg/mL [6][12]
es
H9c2
o _ -~ 42.82 +7.55
Evodiamine Cardiomyocyt  Not Specified  IC50 [7]
pumol/L
es
H9c2
. . -~ 117.97 £ 9.69
Rutaecarpine  Cardiomyocyt Not Specified I1C50 [7]
pmol/L
es

Experimental Protocols
Hepatotoxicity Assessment in Mice

Animal Model: Kunming strain male and female mice are commonly used.

Test Substance Administration: 50% ethanol extracts of E. rutaecarpa from various sources
are administered orally (intragastrically) to mice at a specified dose (e.g., 35 g/kg crude
medicine weight/mouse weight) once daily for a set period (e.g., 14 days).[10]

Toxicity Evaluation: Serum levels of alanine transaminase (ALT) and aspartate
aminotransferase (AST) are measured as primary indices of liver injury. The liver coefficient
(liver weight/body weight) is also assessed.[10]

Component Identification: Ultra-performance liquid chromatography coupled with quadrupole
time-of-flight mass spectrometry (UPLC-Q-TOFMS) is used to establish chemical fingerprints
of the extracts.[10]

Data Analysis: The relationship between the chemical fingerprints and the hepatotoxicity
indicators is analyzed using methods like bivariate correlation analysis to identify the primary
hepatotoxic components.[10]

In Vitro Cardiotoxicity Assessment
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e Cell Model: Primary cultured neonatal rat cardiomyocytes or H9c2 cells are utilized.[7][12]

o Test Substance Application: Evodiamine or other purified compounds are applied to the cell
cultures at varying concentrations.

o Cell Viability Assay: Cell viability is assessed using methods like the MTT assay to determine
the 50% inhibitory concentration (IC50).[12]

o Cytotoxicity Markers: The release of lactate dehydrogenase (LDH) into the culture medium is
measured as an indicator of cell membrane damage.[12]

o Oxidative Stress Markers: Levels of malondialdehyde (MDA) and the activity of superoxide
dismutase (SOD) are measured to evaluate oxidative stress.[12]

Genotoxicity Assays

* Ames Test: The mutagenic potential is evaluated using various strains of Salmonella
typhimurium (e.g., TA97, TA98, TA100, TA102).[16]

e Mouse Marrow Cell Micronucleus Test: This in vivo test assesses chromosomal damage by
examining the formation of micronuclei in polychromatic erythrocytes from the bone marrow
of treated mice.[16]

o Mouse Sperm Abnormality Test: This assay evaluates the potential for germ cell mutations
by examining morphological abnormalities in sperm from treated male mice.[16]

Signaling Pathways and Mechanisms of Toxicity

The toxicity of Evodia rutaecarpa is mediated by complex cellular and molecular mechanisms.
The following diagrams illustrate some of the key signaling pathways involved.
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Caption: Mechanisms of Evodia rutaecarpa-induced cardiotoxicity.
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Caption: Workflow for identifying hepatotoxic components.

Conclusion and Future Directions

The available evidence clearly indicates that Evodia rutaecarpa and its constituent alkaloids,
particularly evodiamine, possess significant toxic potential, primarily targeting the liver and
heart. The mechanisms underlying this toxicity involve oxidative stress, mitochondrial
dysfunction, and the modulation of critical signaling pathways. For drug development
professionals, these findings underscore the importance of careful dose selection and safety
monitoring. The development of derivatives with improved safety profiles and the use of
advanced drug delivery systems could be viable strategies to mitigate the toxicity of these
otherwise pharmacologically active compounds.[4][6] Further research is warranted to fully
elucidate the toxicological pathways and to establish clear safety guidelines for the clinical use
of Evodia rutaecarpa and its isolated compounds. A deeper understanding of the structure-
toxicity relationship of its alkaloids will be crucial for the rational design of safer therapeutic
agents.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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